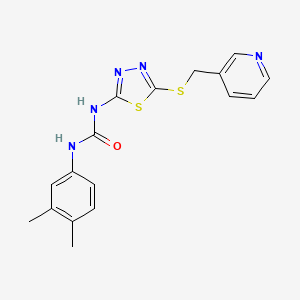

1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic small molecule featuring a urea core linked to a 1,3,4-thiadiazole ring substituted with a pyridin-3-ylmethylthio group and a 3,4-dimethylphenyl moiety. The urea-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5OS2/c1-11-5-6-14(8-12(11)2)19-15(23)20-16-21-22-17(25-16)24-10-13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLUKBAJRWFPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

-

Formation of the Thiadiazole Ring:

- The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

- Example: Reacting thiosemicarbazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).

-

Attachment of the Pyridin-3-ylmethyl Group:

- The thiadiazole intermediate is then reacted with pyridin-3-ylmethyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the pyridin-3-ylmethyl group.

-

Formation of the Urea Derivative:

- The final step involves the reaction of the substituted thiadiazole with 3,4-dimethylphenyl isocyanate to form the desired urea derivative.

Industrial Production Methods:

- Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Types of Reactions:

-

Oxidation:

- The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

-

Reduction:

- Reduction of the thiadiazole ring can yield thiourea derivatives.

- Common reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Substitution:

- The aromatic rings in the compound can undergo electrophilic substitution reactions.

- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products:

- Oxidation products: Sulfoxides, sulfones.

- Reduction products: Thiourea derivatives.

- Substitution products: Halogenated or nitrated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.

Biology:

- Investigated for its potential as an antimicrobial and antifungal agent.

- Studied for its inhibitory effects on certain enzymes.

Medicine:

- Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.

- Potential use in the development of new pharmaceuticals targeting specific biological pathways.

Industry:

- Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is primarily attributed to its ability to interact with various molecular targets. The thiadiazole ring and urea moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : The pyridin-3-ylmethylthio group may offer stronger hydrogen-bonding interactions than benzyl or furopyrimidinyl substituents due to the pyridine nitrogen .

- Thermal Stability : Melting points for analogs range from 145–290°C, suggesting moderate to high thermal stability. The target compound’s melting point is unreported but expected to align with this range .

Biological Activity

1-(3,4-Dimethylphenyl)-3-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antitumor, and other pharmacological effects. The structural features of this compound contribute significantly to its interactions with various biological targets.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | 1-(3,4-dimethylphenyl)-3-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |

| Molecular Formula | C17H17N5OS2 |

| Molecular Weight | 367.47 g/mol |

The synthesis typically involves the cyclization of thiosemicarbazides with carboxylic acids to form the thiadiazole ring, followed by the introduction of the pyridin-3-ylmethyl group through nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through hydrogen bonding and other molecular interactions. The thiadiazole ring enhances lipophilicity, allowing the compound to cross cellular membranes effectively and engage with biological targets .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics such as streptomycin and fluconazole .

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 21 | 32.6 |

| Escherichia coli | 23 | 31.0 |

| Candida albicans | 20 | 35.0 |

Antitumor Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Notably:

- Cytotoxicity Against K562 Cells : The compound demonstrated selective inhibition of cancer cell proliferation with an IC50 value of approximately 7.4 µM against K562 cells expressing the Bcr-Abl tyrosine kinase . This suggests potential as an antitumor agent.

Other Biological Activities

Thiadiazole derivatives are also noted for their anti-inflammatory and analgesic properties. The presence of the thiadiazole moiety is crucial for these activities due to its ability to modulate inflammatory pathways and pain signaling mechanisms .

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in various biological assays:

- Study on Antimicrobial Properties : A series of 2-amino-1,3,4-thiadiazole derivatives were tested against multiple bacterial strains, showing significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL .

- Antitumor Evaluation : A recent study synthesized a range of new thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. The findings indicated that certain substitutions on the thiadiazole ring enhanced anticancer activity significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.